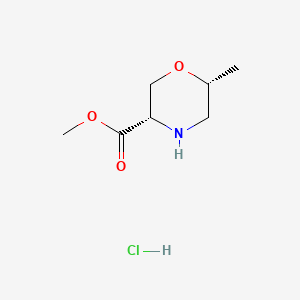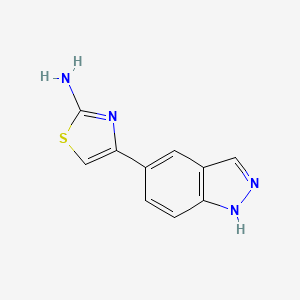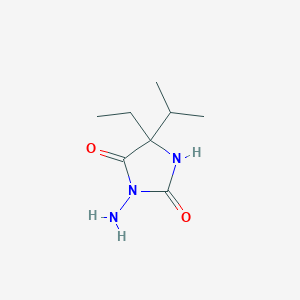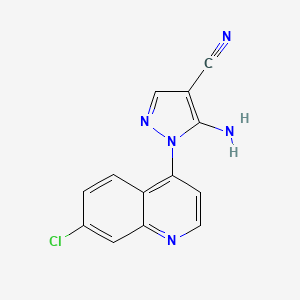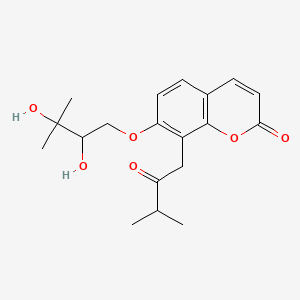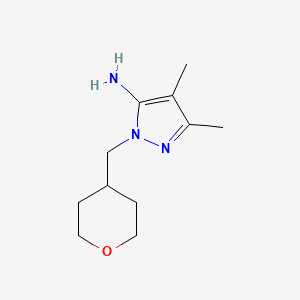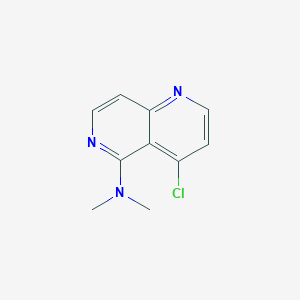
4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of 1,6-naphthyridines, which are known for their diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of a chlorine atom at the 4th position and two methyl groups attached to the nitrogen atom at the 5th position of the naphthyridine ring.
Preparation Methods
The synthesis of 4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine typically involves the functionalization of the 1,6-naphthyridine core. One common method includes the chlorination of 1,6-naphthyridine followed by N,N-dimethylation. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and dimethylamine as the methylating agent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the chlorine atom.
Coupling Reactions: It can participate in coupling reactions with aryl halides or boronic acids to form more complex structures.
Common reagents used in these reactions include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, anti-HIV, and antimicrobial activities.
Biological Studies: It is used in research to understand its mechanism of action and its effects on different biological pathways.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit certain enzymes or proteins involved in cell proliferation. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine can be compared with other 1,6-naphthyridine derivatives, such as:
4-chloro-6-ethyl-N,N-dimethylpyrimidin-2-amine: Similar in structure but with different substituents, leading to varied biological activities.
N-arylated 1,6-naphthyridines: These compounds have different aryl groups attached, which can significantly alter their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
952138-21-5 |
|---|---|
Molecular Formula |
C10H10ClN3 |
Molecular Weight |
207.66 g/mol |
IUPAC Name |
4-chloro-N,N-dimethyl-1,6-naphthyridin-5-amine |
InChI |
InChI=1S/C10H10ClN3/c1-14(2)10-9-7(11)3-5-12-8(9)4-6-13-10/h3-6H,1-2H3 |
InChI Key |
PMNQDEINVGPJAC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=CC2=NC=CC(=C21)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylphenyl)methyl]pyrrolidine;hydrochloride](/img/structure/B13891125.png)
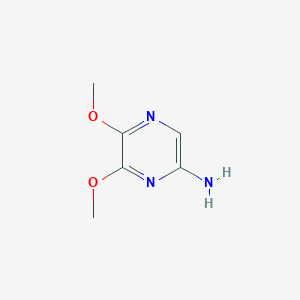
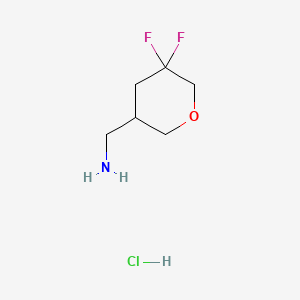
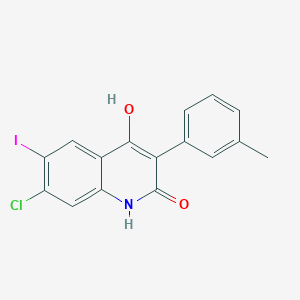
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-ylmethanamine](/img/structure/B13891145.png)
![tert-butyl N-[3-methyl-1-(6-nitrobenzotriazol-1-yl)-1-sulfanylidenebutan-2-yl]carbamate](/img/structure/B13891151.png)
